Lipofermata -

Lipofermata

Catalog Number: EVT-1330570
CAS Number:
Molecular Formula: C15H10BrN3OS
Molecular Weight: 360.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lipofermata is a small molecule inhibitor that specifically targets Fatty Acid Transport Protein 2 (FATP2) [, ]. It acts as a gatekeeper, regulating the entry of exogenous fatty acids into cells []. This function makes Lipofermata a valuable tool in investigating the role of fatty acid uptake in various biological processes and disease models.

Grassofermata

  • Compound Description: Grassofermata (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) is a small-molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2). []
  • Relevance: Like Lipofermata, Grassofermata effectively inhibits fatty acid transport in both in vitro and in vivo models. [] It was discovered in the same research efforts targeting FATP2 as a potential therapeutic target for diseases associated with fatty acid overload. [] These compounds highlight the importance of FATP2 inhibition in modulating lipid uptake and potentially treating related diseases.

Arachidonic Acid (AA)

  • Compound Description: Arachidonic Acid (AA) is a polyunsaturated omega-6 fatty acid. It plays a vital role in cellular signaling and inflammation and serves as a precursor for various bioactive lipid mediators, including eicosanoids like prostaglandin E2 (PGE2). []
  • Relevance: Research indicates that FATP2 inhibition by Lipofermata can influence AA metabolism, particularly in the context of myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. [, ] This suggests a link between Lipofermata's mechanism of action and the modulation of AA-mediated processes, potentially influencing inflammatory responses and tumor progression.

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 (PGE2) is an eicosanoid derived from arachidonic acid. It plays a significant role in inflammation, immune regulation, and tumor development. []
  • Relevance: Studies have shown that FATP2 inhibition by Lipofermata can impact PGE2 synthesis, particularly in the context of MDSCs. [] This suggests that Lipofermata's effects on lipid metabolism can influence the production of this key inflammatory mediator, potentially impacting immune responses and tumor growth.

BODIPY-FL-C12 and BODIPY-FL-C16

  • Compound Description: BODIPY-FL-C12 and BODIPY-FL-C16 are fluorescently labeled fatty acids used to visualize and quantify lipid uptake in cells. []
  • Relevance: These compounds were instrumental in demonstrating Lipofermata's ability to inhibit fatty acid uptake. Studies using these fluorescent probes showed that Lipofermata effectively reduced the uptake of BODIPY-labeled fatty acids by multiple myeloma cells, confirming its activity as an FATP inhibitor. []
Source and Classification

Lipofermata is synthesized from spiro-indoline-thiadiazole analogs through various chemical reactions. It falls under the classification of small molecule inhibitors that target specific proteins involved in lipid metabolism, particularly FATP2, which plays a crucial role in the transport of long-chain and very-long-chain fatty acids within cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lipofermata involves several key steps:

  1. Bromination of Indoline: The process starts with the bromination of indoline to introduce halogen substituents.
  2. Formation of Thiadiazole Ring: This step typically employs solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the formation of the thiadiazole ring.
  3. Recrystallization: The crude product is purified through recrystallization techniques to obtain pure compounds.

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the synthesized compounds and confirm their purity .

Molecular Structure Analysis

Structure and Data

Lipofermata's molecular structure features a spiro-indoline core linked to a thiadiazole moiety. The specific structural formula has not been detailed in the sources, but it is characterized by its unique arrangement that allows for effective interaction with FATP2. The molecular weight and other pertinent data can be derived from its synthesis details, with mass spectrometry confirming its identity through specific ionization patterns .

Chemical Reactions Analysis

Reactions and Technical Details

Lipofermata undergoes various chemical reactions that include:

  • Oxidation: Under certain conditions, Lipofermata can be oxidized to form different derivatives.
  • Reduction: This process alters functional groups within the compound, potentially changing its biological activity.
  • Substitution: Halogen substitution reactions can lead to the formation of various analogs, which may exhibit different pharmacological properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and bromine for substitution reactions .

Mechanism of Action

Process and Data

Lipofermata primarily exerts its effects by inhibiting FATP2, which is crucial for fatty acid transport into cells. This inhibition leads to decreased fatty acid uptake, thereby affecting metabolic pathways associated with lipid synthesis and oxidation. Studies have shown that this compound can restore fatty acid oxidation activities and alleviate fibrotic responses in both in vitro and in vivo models .

The mechanism involves competitive inhibition at the binding site of FATP2, which prevents fatty acids from being transported across cell membranes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lipofermata exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Molecular Weight: Specific molecular weight data can be derived from mass spectrometry results obtained during synthesis.

These properties make Lipofermata suitable for various experimental applications in biochemical studies .

Applications

Scientific Uses

Lipofermata has potential applications in several scientific domains:

  • Cancer Research: Its ability to inhibit FATP2 makes it a candidate for studies aimed at understanding lipid metabolism's role in cancer progression, particularly melanoma.
  • Metabolic Disease Studies: The compound's effects on fatty acid uptake position it as a valuable tool for exploring treatments for metabolic disorders such as obesity and diabetes.
  • Pharmaceutical Development: As a lead compound, Lipofermata could be further modified to enhance its efficacy and specificity against FATP2 or related targets .
Introduction to Lipofermata as a FATP2 Inhibitor

Lipofermata (chemical name: 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one; CAS: 297180-15-5) is a selective small-molecule inhibitor of fatty acid transport protein 2 (FATP2), a key mediator of long-chain fatty acid (LCFA) uptake. This compound represents a pharmacological tool for dissecting FATP2-specific functions in lipid metabolism and its role in diseases driven by lipotoxicity, such as non-alcoholic fatty liver disease (NAFLD), diabetes, and renal fibrosis. By selectively blocking FATP2-mediated fatty acid translocation, Lipofermata modulates cellular lipid flux without directly inhibiting acyl-CoA synthetase activity or medium-chain fatty acid transport, offering a targeted approach to study metabolic dysregulation [1] [4].

Historical Development and Discovery of Lipofermata

Lipofermata was identified through high-throughput screening (HTS) of chemical libraries targeting human FATP2b, a splice variant deficient in very-long-chain fatty acid (VLCFA) activation but competent in LCFA transport. Initial screens evaluated >50,000 compounds for inhibition of BODIPY-labeled C12 fatty acid uptake in FATP2-overexpressing cells. The spiro-indoline-thiadiazole derivative CB16.2 (later named Lipofermata) emerged as a lead candidate due to its:

  • Potency: IC₅₀ of 3–6 µM in hepatocyte (HepG2), enterocyte (Caco-2), myocyte (C2C12), and pancreatic β-cell (INS-1E) lines [1] [5]
  • Specificity: >10-fold lower efficacy in adipocytes (IC₅₀ = 39 µM), which express minimal FATP2 [1]
  • Structural optimization: Analog synthesis revealed the bromo-phenyl moiety and thiadiazole ring as critical for activity (Fig. 1) [1] [4].

In vivo validation demonstrated that oral Lipofermata administration in mice reduced intestinal absorption of ¹³C-oleate by >60%, confirming systemic FATP2 inhibition [5].

Table 1: Efficacy of Lipofermata in Inhibiting Fatty Acid Uptake Across Cell Lines

Cell TypeTissue ModelIC₅₀ (μM)Primary FATP Expressed
HepG2Hepatocytes6.7FATP2, FATP5
Caco-2Intestinal epithelium4.8FATP2
INS-1EPancreatic β-cells3.1FATP2
C2C12Myocytes5.2FATP1
Primary human adipocytesAdipose tissue39.3FATP1, FATP4

Data compiled from [1] [4] [5]

Structural and Functional Classification of Fatty Acid Transport Proteins (FATPs)

The FATP family (SLC27A) comprises six isoforms (FATP1–6) with distinct tissue distributions and substrate specificities:

  • Structural motifs: All FATPs contain an AMP-binding domain and transmembrane helices. FATP2 uniquely localizes to both peroxisomes (for VLCFA activation) and plasma membranes (for LCFA transport) [2].
  • Mechanism of action: FATPs facilitate vectorial acylation, where imported fatty acids are immediately esterified by acyl-CoA synthetase. This creates an intracellular concentration gradient driving further uptake [1] [9].
  • FATP2-specific functions:
  • Hepatic preference: Liver expresses primarily FATP2 (peroxisomes/plasma membrane) and FATP5 (plasma membrane) [2].
  • Substrate specificity: Transports LCFAs (C16–C20) and VLCFAs (≥C22), but not medium-chain fatty acids (C6–C10), which diffuse passively [1] [5].

Lipofermata inhibits FATP2 via non-competitive binding, likely stabilizing an inactive transporter conformation without affecting FATP5 or CD36 function [1] [4].

Table 2: Key Fatty Acid Transporters and Their Modulation by Lipofermata

TransporterPrimary TissuesSubstratesInhibition by Lipofermata?
FATP2Liver, kidney, intestineLCFAs, VLCFAsYes (IC₅₀ <6 μM)
FATP5LiverBile acids, LCFAsNo
CD36Muscle, adiposeLCFAs, lipoproteinsNo
FATP1Muscle, adiposeLCFAsWeak (IC₅₀ >30 μM)

Data from [1] [2] [5]

Role of FATP2 in Cellular Lipid Homeostasis and Disease Pathogenesis

Lipid Homeostasis and Lipotoxicity

FATP2 governs fatty acid partitioning between organs. Its overexpression diverts lipids toward non-adipose tissues (liver, pancreas), exceeding storage capacity and inducing lipotoxicity:

  • Mechanisms of lipotoxicity: Accumulated LCFAs trigger endoplasmic reticulum (ER) stress (BiP/CHOP pathway), mitochondrial dysfunction, and reactive oxygen species (ROS), culminating in apoptosis [1] [5].
  • Lipofermata-mediated protection: In HepG2 and INS-1E cells, pre-treatment with Lipofermata (10 μM) reduced palmitate-induced:
  • ROS production by >50%
  • ER stress markers (BiP, CHOP) by 70%
  • Cell death by 80% [1] [5].

Disease Implications and Therapeutic Evidence

  • NAFLD/NASH:
  • FATP2 contributes to >40% of hepatic LCFA uptake.
  • In vivo: Liver-specific FATP2 knockdown in high-fat diet mice reduced hepatic triglycerides by 50% and improved insulin sensitivity [2].
  • Renal Fibrosis:
  • FATP2 is upregulated in tubular epithelial cells (TECs) during fibrosis, causing lipid accumulation and defective fatty acid oxidation (FAO).
  • Lipofermata (10 mg/kg in mice) restored FAO, reduced lipid droplets by 75%, and attenuated collagen deposition in unilateral ureteral obstruction models [9].
  • Osteoporosis:
  • FATP2 drives osteoclastogenesis via ROS generation from fatty acid β-oxidation.
  • Lipofermata inhibited osteoclast differentiation in vitro and rescued bone loss in ovariectomized mice [6].
  • Diabetes:
  • Pancreatic β-cell lipotoxicity impairs insulin secretion.
  • Lipofermata blocked palmitate-induced apoptosis in INS-1E cells [5].

Table 3: In Vivo Therapeutic Effects of FATP2 Inhibition

Disease ModelInterventionKey OutcomesReference
Diet-induced NAFLDHepatic FATP2 shRNA↓ Liver triglycerides 50%, ↑ insulin sensitivity [2]
Renal fibrosis (UUO)Lipofermata (10 mg/kg)↓ Collagen I 60%, ↓ ER stress, restored FAO [9]
Ovariectomy-induced osteoporosisLipofermata (5 mg/kg)↓ Osteoclasts 40%, ↑ bone mass 25% [6]
Intestinal lipid absorptionOral Lipofermata↓ ¹³C-oleate absorption 60% [5]

Properties

Product Name

Lipofermata

IUPAC Name

5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one

Molecular Formula

C15H10BrN3OS

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20)

InChI Key

RRBYYBWDUNSVAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O

Synonyms

5'-bromo-5-phenyl-spiro(3H-1,3,4-thiadiazole-2,3'-indoline)-2'-one
CB16.2 compound
lipofermata

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.